molecular formula C28H36N12O2.H2O4S B192911 Ziagen CAS No. 188062-50-2

Ziagen

Cat. No. B192911
M. Wt: 670.7 g/mol
InChI Key: WMHSRBZIJNQHKT-FFKFEZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ziagen is a prescription medicine used with other antiretroviral medicines to treat HIV-1 infection . The active substance in Ziagen is abacavir . Each tablet contains abacavir sulfate equivalent to 300 mg of abacavir as active ingredient .


Synthesis Analysis

Ziagen, also known as (1S,cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, was synthesized from (1S,4R)-azabicyclo [2.2.1]hept-5-en-3-one by efficient processes which bypass problematic steps in earlier routes . 2-Amino-4,6-dichloro-5-formamidopyrimidine is a key intermediate in the synthesis .


Molecular Structure Analysis

The Ziagen molecule contains a total of 42 bonds. There are 24 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 three-membered ring, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

Each Ziagen tablet contains abacavir sulfate equivalent to 300 mg of abacavir as active ingredient and the following inactive ingredients: colloidal silicon dioxide, magnesium stearate, microcrystalline cellulose, and sodium starch glycolate .

Scientific Research Applications

  • Enhanced Antiviral Potency : The application of phosphoramidate pronucleotide (ProTide) technology to abacavir resulted in a significant enhancement of its antiviral potency against HIV. This was demonstrated by a notable increase in anti-HIV potency for the ProTide of abacavir compared to the parent compound (Mcguigan et al., 2005).

  • Metabolic Activation : Research into the metabolic activation of abacavir by human liver cytosol and human alcohol dehydrogenase isozymes showed that a primary route of metabolism for abacavir involves oxidation of a primary betagamma unsaturated alcohol to a carboxylic acid. This process is mediated by human cytosol and NAD, and subsequently by specific human isoforms of alcohol dehydrogenase (Walsh, Reese, & Thurmond, 2002).

  • Synthesis : An efficient, scalable synthesis of Ziagen® (abacavir) was developed, overcoming problematic steps in earlier routes. This synthesis involves key intermediates for an efficient construction of the purine from a chiral cyclopentenyl precursor (Daluge, Martin, Sickles, & Livingston, 2000).

  • Safety Analysis : Postmarketing surveillance in Japan and Korea provided important safety data on Ziagen. This included monitoring adverse events and the effectiveness of Ziagen in HIV-infected patients, demonstrating its general safety and effectiveness in a real-world setting (Kurita et al., 2014), (Ann et al., 2017).

  • Mechanism of Inhibition and Drug Resistance : Studies provided insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate, the active compound of abacavir. These findings are crucial for understanding and managing drug resistance in clinical settings (Ray et al., 2002).

Safety And Hazards

Ziagen is associated with hypersensitivity reactions (HSR) which are potentially serious and characterized by the appearance of symptoms indicating multi-organ system involvement . These reactions usually occur within the first 6 weeks of treatment . Ziagen must never be restarted in patients who have stopped therapy due to hypersensitivity reaction .

properties

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 77,000 mg/l @ 25 °C
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Abacavir sulfate

Color/Form

White to off-white solid

CAS RN

188062-50-2, 2736655-48-2
Record name Abacavir sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir sulfate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABACAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziagen
Reactant of Route 2
Ziagen
Reactant of Route 3
Ziagen
Reactant of Route 4
Ziagen
Reactant of Route 5
Ziagen
Reactant of Route 6
Ziagen

Citations

For This Compound
4,540
Citations
…, Ziagen Once-Daily in Antiretroviral … - JAIDS Journal of …, 2005 - journals.lww.com
The long intracellular half-life of abacavir (ABC) supports its once-daily use, and this would be expected to simplify treatment if ABC could be given as part of a complete once-daily …
Number of citations: 156 journals.lww.com
SM Daluge, MT Martin, BR Sickles… - … , Nucleotides & Nucleic …, 2000 - Taylor & Francis
Ziagen®, (1S,cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, was synthesized from (1S,4R)-azabicyclo[2.2.1]hept-5-en-3-one by efficient processes …
Number of citations: 101 www.tandfonline.com
EN Fung, Z Cai, TC Burnette, AK Sinhababu - Journal of Chromatography B …, 2001 - Elsevier
… to simultaneously quantify Ziagen, carbovir monophosphate, … of these compounds in human liver cells treated with Ziagen. … Because conversion of Ziagen to Ziagen-MP is the first step …
Number of citations: 86 www.sciencedirect.com
T Kurita, T Kitaichi, T Nagao, T Miura… - … and drug safety, 2014 - Wiley Online Library
… Ziagen® (300‐mg abacavir sulfate) has been marketed since 1999. To obtain safety data on Ziagen… to the HRD surveys and received Ziagen were obtained. Adverse drug reaction (ADR…
Number of citations: 11 onlinelibrary.wiley.com
H Ann, KH Kim, HY Choi, HH Chang… - Infection & …, 2017 - synapse.koreamed.org
… and effectiveness of Ziagen in a real-world setting. During the study period, Ziagen was well-… The postmarketing surveillance of Ziagen did not highlight any new safety information. …
Number of citations: 9 synapse.koreamed.org
Z Cai, EN Fung, AK Sinhababu - Electrophoresis, 2003 - Wiley Online Library
A capillary electrophoresis‐ion trap mass spectrometry method with a time‐segment program was developed to simultaneously analyze Ziagen® and its phosphorylated metabolites …
…, Epivir‐Ziagen (EZ) Switch Study Team - HIV …, 2008 - Wiley Online Library
Background Patients prefer fewer pills and once‐daily (qd) dosing without food restrictions. We assessed the impact on adherence [by Medication Event Monitoring System (MEMS) cap …
Number of citations: 69 onlinelibrary.wiley.com
P Dellamonica, C Katlama, L Lévy-Bachelot… - Médecine et maladies …, 2013 - Elsevier
Objective The authors had for objective to describe HIV-infected patients treated with ABC (Ziagen ® , ABC), and the immune, virological, and clinical treatment outcome between 2003 …
Number of citations: 5 www.sciencedirect.com
P Simmons - Research initiative, treatment action: RITA, 1999 - pubmed.ncbi.nlm.nih.gov
AIDS: Abacavir sulfate (Ziagen) received accelerated approval for treatment of HIV infection from the Food and Drug Administration (FDA). It is the fifteenth approved anti-HIV drug. …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
…, HP Isentress, N Viracept, FLT Viread, RNA Ziagen… - 2003 - dukehealth.org
… Ziagen Emtricitabine/Rilpivirine / Tenofovir …
Number of citations: 2 www.dukehealth.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.